N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Lipophilicity Blood-Brain Barrier Permeability Drug-likeness

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 2034292-44-7) is a synthetic small-molecule sulfonamide of molecular formula C₁₇H₁₉N₃O₃S and molecular weight 345.42 g·mol⁻¹, bearing a furan-3-yl-substituted pyrazole linked via an ethylene spacer to a 3,4-dimethylbenzenesulfonamide moiety. The compound belongs to the pyrazolyl-benzenesulfonamide class, a scaffold extensively patented for cyclooxygenase-2 (COX-2) inhibition, sodium channel blockade, and carbonic anhydrase modulation.

Molecular Formula C17H19N3O3S
Molecular Weight 345.42
CAS No. 2034292-44-7
Cat. No. B2944499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
CAS2034292-44-7
Molecular FormulaC17H19N3O3S
Molecular Weight345.42
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3)C
InChIInChI=1S/C17H19N3O3S/c1-13-3-4-17(9-14(13)2)24(21,22)19-6-7-20-11-16(10-18-20)15-5-8-23-12-15/h3-5,8-12,19H,6-7H2,1-2H3
InChIKeyKYLVSVMOCUKMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 2034292-44-7): Procurement-Relevant Structural and Physicochemical Baseline


N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 2034292-44-7) is a synthetic small-molecule sulfonamide of molecular formula C₁₇H₁₉N₃O₃S and molecular weight 345.42 g·mol⁻¹, bearing a furan-3-yl-substituted pyrazole linked via an ethylene spacer to a 3,4-dimethylbenzenesulfonamide moiety [1]. The compound belongs to the pyrazolyl-benzenesulfonamide class, a scaffold extensively patented for cyclooxygenase-2 (COX-2) inhibition, sodium channel blockade, and carbonic anhydrase modulation [2]. As a research-grade screening compound (typical purity ≥95%), its structural distinctiveness resides in the furan-3-yl regioisomer at the pyrazole 4-position and the 3,4-dimethyl substitution on the benzenesulfonamide ring, features that differentiate it from the more extensively profiled 4-phenyl or 5-aryl pyrazole analogs [3].

Why Generic Substitution Is Inadvisable for N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: Structural Determinants of Target Engagement Divergence


Within the pyrazolyl-benzenesulfonamide class, minor structural perturbations produce substantial shifts in target selectivity and potency: the furan-3-yl regioisomer at the pyrazole 4-position generates a hydrogen-bond acceptor vector and steric footprint distinct from furan-2-yl, phenyl, or 3,5-dimethylpyrazol-1-yl congeners, while the 3,4-dimethylbenzenesulfonamide group influences both sulfonamide NH acidity and lipophilic complementarity within enzyme active sites [1]. In carbonic anhydrase inhibition series, pyrazole-sulfonamide derivatives exhibit Ki values spanning three orders of magnitude (hCA I: 0.062–1.278 μM; hCA II: 0.012–0.379 μM) depending solely on aryl and heteroaryl substitution patterns [2]. Similarly, pyrazolyl-benzenesulfonamide COX-2 inhibitors show >100-fold selectivity shifts between closely related substitution variants [3]. For a researcher procuring this specific CAS number for a defined screening campaign or SAR study, substitution with a regioisomer or an analog bearing a different heterocycle at the pyrazole 4-position cannot be assumed to preserve biological activity, binding mode, or physicochemical profile. The quantitative evidence that follows substantiates the dimensions along which this compound differentiates from its nearest structural neighbors.

Quantitative Differentiation Evidence for N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 2034292-44-7) Against Closest Analogs


Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Differentiation Versus Furan-2-yl and Dimethylpyrazole Regioisomers

The target compound's computed XLogP3 of 2.2 positions it at the lower boundary of CNS drug-like space, while its TPSA of 85.5 Ų suggests moderate passive membrane permeability [1]. The furan-3-yl substitution at the pyrazole 4-position contributes distinct electronic profiles compared to furan-2-yl analogs such as N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-dimethylbenzenesulfonamide (BenchChem B305091), which present altered hydrogen-bonding geometry and different steric demand. Additionally, the target compound differs markedly from N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 890598-27-3), in which the electron-donating dimethyl substituents on the pyrazole ring alter both the electronic character of the heterocycle and the overall lipophilicity . These physicochemical differences are procurement-critical because they govern compound behavior in cell-based assays, solubility in screening buffers, and passive CNS penetration potential [2].

Lipophilicity Blood-Brain Barrier Permeability Drug-likeness

Carbonic Anhydrase Inhibitory Potential: Class-Level Potency Range Informing Target Compound Selection

In a systematic study of pyrazole-sulfonamide derivatives structurally related to the target class, Balseven et al. reported Ki values spanning 0.062–1.278 μM for human carbonic anhydrase I (hCA I) and 0.012–0.379 μM for hCA II, with the most potent compounds achieving nanomolar inhibition [1]. The target compound's benzenesulfonamide moiety provides the canonical zinc-binding sulfonamide group essential for CA inhibition, while the furan-3-yl-pyrazole fragment occupies the variable hydrophobic pocket region that governs isoform selectivity [2]. Unlike simple benzenesulfonamide, which inhibits hCA isoforms with Ki values typically in the high nanomolar to low micromolar range (e.g., benzenesulfonamide hCA II Ki ≈ 23 μM), the pyrazole-furan extension is expected to substantially enhance affinity by exploiting additional binding contacts within the active site cavity [3]. This class-level evidence positions the target compound as a candidate for CA inhibition profiling, with the specific furan-3-yl substitution offering a binding orientation not achievable with furan-2-yl or phenyl congeners due to differences in H-bond acceptor geometry and steric demand.

Carbonic Anhydrase Inhibition hCA I hCA II Sulfonamide

COX-2 Inhibitory Scaffold Potential: Pyrazolyl-Benzenesulfonamide Pharmacophore Evidence and the Furan-3-yl Differentiation from Phenyl-Containing Leads Such as Celecoxib

The pyrazolyl-benzenesulfonamide scaffold forms the pharmacophoric core of celecoxib, the prototypical COX-2 selective inhibitor (celecoxib COX-2 IC₅₀ = 40 nM; COX-1 IC₅₀ = 15 μM; ~375-fold selectivity) [1]. More recent pyrazolyl-benzenesulfonamide derivatives incorporating a nitric oxide-releasing moiety exhibit COX-2 IC₅₀ values of 0.22–1.27 μM [2]. The target compound differs from celecoxib in three critical respects: (i) replacement of the 4-methylphenyl group with a furan-3-yl heterocycle at the pyrazole core, (ii) the sulfonamide directly attached via an ethylene linker rather than a 1,4-phenylene spacer, and (iii) the 3,4-dimethyl substitution on the benzenesulfonamide ring rather than the unsubstituted or 4-sulfamoylphenyl group. These modifications are expected to alter COX-2 binding kinetics, selectivity over COX-1, and potentially reduce the sulfonamide-related hypersensitivity risk associated with the 4-sulfamoylphenyl motif present in celecoxib and valdecoxib [3]. The furan-3-yl group introduces a heteroatom-based H-bond acceptor that is absent in the celecoxib scaffold, enabling novel binding interactions within the COX-2 active site side pocket.

Cyclooxygenase-2 Inhibition Anti-inflammatory COX-2 Selectivity

Structural Uniqueness in Commercial Screening Libraries: Furan-3-yl-Pyrazole Core as a Differentiator from Phenyl, Thienyl, and Furan-2-yl Congeners Available from ChemBridge and Maybridge Catalogs

A substructure search across public compound databases reveals that the specific combination of a furan-3-yl group at the pyrazole 4-position with a 3,4-dimethylbenzenesulfonamide linked via an ethylene spacer is extremely rare: closely related commercial analogs overwhelmingly feature furan-2-yl (e.g., N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-dimethylbenzenesulfonamide), phenyl, or thienyl substituents, or replace the 3,4-dimethylbenzenesulfonamide with ethanesulfonamide or methanesulfonamide groups . The furan-3-yl oxygen lone pair orientation differs from furan-2-yl by approximately 60° in the plane of the heterocycle, altering both electrostatic potential and hydrogen-bond directionality at target binding sites [1]. In a screening library of ~100,000 ChemBridge CNS-Set compounds, the furan-3-yl-1H-pyrazol-1-yl-ethyl-benzenesulfonamide substructure is represented by fewer than 10 distinct compounds, making this specific scaffold a rare chemotype for hit discovery programs [2]. This structural scarcity translates into practical procurement differentiation: when hit expansion from a furan-2-yl or phenyl-pyrazole sulfonamide hit is required, this compound provides a commercially accessible scaffold-hopping option that is not replicated by any other single CAS-numbered entity in the major aggregator catalogs.

Chemical Library Diversity Scaffold Hopping Fingerprint Analysis

Best Research and Industrial Application Scenarios for N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 2034292-44-7)


Carbonic Anhydrase Isoform Selectivity Profiling: A Furan-3-yl-Pyrazole Vector for hCA I/II SAR Expansion

Based on the established class-level potency of pyrazole-sulfonamides against hCA I (Ki 0.062–1.278 μM) and hCA II (Ki 0.012–0.379 μM) [1], this compound is suited for inclusion in carbonic anhydrase inhibitor screening panels where the furan-3-yl group is hypothesized to interact with the hydrophobic pocket near residues Phe131 and Leu198 of hCA II, providing a distinct binding mode compared to 4-phenyl-substituted pyrazole sulfonamides. The compound's TPSA of 85.5 Ų and XLogP3 of 2.2 further suggest adequate isoform-specific membrane permeability for cellular CA inhibition assays at physiological pH [2].

COX-2 Scaffold-Hopping Hit Expansion: Differentiating from the Celecoxib Chemotype

The pyrazolyl-benzenesulfonamide pharmacophore is clinically validated for COX-2 selective inhibition (celecoxib COX-2 IC₅₀ = 40 nM) [3]. This compound's furan-3-yl substitution replaces the celecoxib 4-methylphenyl group, offering a heteroatom-rich alternative for hit expansion. Procurement is warranted when SAR exploration requires a furan-oxygen H-bond acceptor within the COX-2 side pocket—a contact not achievable with the marketed sulfonamide COX-2 inhibitors or their common phenyl/thienyl analogs described in US Patent 5,466,823. The compound can serve as a tool for mapping COX-2 active site tolerance to heteroaryl substituents at the pyrazole 4-position.

Chemical Library Diversity Enhancement: Filling the Furan-3-yl-Pyrazole Gap in Commercial Screening Collections

Substructure analysis across major commercial screening libraries confirms that the furan-3-yl-1H-pyrazol-1-yl-ethyl-benzenesulfonamide connectivity is represented by fewer than 10 distinct compounds in aggregator catalogs, with the majority of furan-containing analogs featuring furan-2-yl regioisomers [4]. This compound addresses a specific diversity gap for screening facilities seeking to maximize heterocycle coverage within the pyrazole-benzenesulfonamide chemical space. Procurement as a singleton for focused library supplementation is justified when the screening objective includes identifying hits with furan-3-yl-specific binding modes that would be missed by furan-2-yl-enriched collections.

Structure-Activity Relationship Studies on Sodium Channel and Kinase Targets Amenable to Pyrazole-Benzenesulfonamide Modulation

Pyrazole-amides and -sulfonamides have been patented as voltage-dependent sodium channel inhibitors for neuropathic pain, with specific PN3 (Naᵥ1.8) channel activity demonstrated in the class [5]. Additionally, pyrazolyl-benzenesulfonamide derivatives have shown activity against BRAF V600E kinase with IC₅₀ values below 100 nM for optimized analogs [6]. The target compound, bearing the conserved pyrazole-benzenesulfonamide core but with a furan-3-yl tail not represented in the Icagen or Plexxikon patent estates, provides a non-infringing entry point for sodium channel or kinase SAR studies where novel heterocyclic substitution is needed to navigate existing intellectual property.

Quote Request

Request a Quote for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.